4-(5-Hydroxy-3-(p-tolyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
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Overview
Description
4-(5-Hydroxy-3-(p-tolyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that features a pyrazole ring substituted with hydroxy, trifluoromethyl, and p-tolyl groups, along with a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Hydroxy-3-(p-tolyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring through the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions. The hydroxy and p-tolyl groups are then added through electrophilic aromatic substitution reactions. Finally, the benzenesulfonamide moiety is introduced via sulfonation reactions using sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(5-Hydroxy-3-(p-tolyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-(5-Hydroxy-3-(p-tolyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(5-Hydroxy-3-(p-tolyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The trifluoromethyl group enhances the compound’s binding affinity and stability. The hydroxy group can form hydrogen bonds with target proteins, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
4-(5-Hydroxy-3-(p-tolyl)-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Similar structure but lacks the trifluoromethyl group.
4-(5-Hydroxy-3-(p-tolyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.
Uniqueness
The presence of the trifluoromethyl group in 4-(5-Hydroxy-3-(p-tolyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide imparts unique properties, such as increased lipophilicity and metabolic stability, making it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
4-[5-hydroxy-3-(4-methylphenyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3S/c1-11-2-4-12(5-3-11)15-10-16(24,17(18,19)20)23(22-15)13-6-8-14(9-7-13)27(21,25)26/h2-9,24H,10H2,1H3,(H2,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIPKPIYBLHJPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)(C(F)(F)F)O)C3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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